N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide
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Overview
Description
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide is a complex organic compound belonging to the class of cyanoacetamides. This compound is notable for its unique structure, which includes a chromenyl group, a cyano group, and an acetamide group. These structural features make it a valuable precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates without the use of solvents.
Stirring without Solvent at Elevated Temperatures: Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Chemical Reactions Analysis
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide group allows for condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form pyrrole, thiophene, and other heterocyclic structures.
Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and phenacyl bromide . Major products formed from these reactions are heterocyclic compounds such as thiophenes and pyrroles .
Scientific Research Applications
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing biologically active heterocyclic compounds, which have potential therapeutic applications.
Organic Synthesis: The compound is used in the synthesis of various organic molecules, particularly those containing heterocyclic rings.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, plays a crucial role in its reactivity, allowing it to form stable intermediates that can undergo further transformations . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide can be compared with other cyanoacetamide derivatives, such as:
N-aryl cyanoacetamides: These compounds share similar reactivity and are used in the synthesis of heterocyclic compounds.
N-heteryl cyanoacetamides: These derivatives are also valuable in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12(25)23-14-6-4-13(5-7-14)19-16-9-8-15(24(2)3)10-18(16)26-20(22)17(19)11-21/h4-10,19H,22H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBDFRDCGEJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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